Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran
Description
Properties
Molecular Formula |
C18H20O |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
(1R,3R)-1-tert-butyl-3-phenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C18H20O/c1-18(2,3)17-15-12-8-7-11-14(15)16(19-17)13-9-5-4-6-10-13/h4-12,16-17H,1-3H3/t16-,17+/m1/s1 |
InChI Key |
ZUZYOTPWTFDCSW-SJORKVTESA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1C2=CC=CC=C2[C@H](O1)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1C2=CC=CC=C2C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The addition-elimination protocol, as described by Shang et al., utilizes exo-cyclic enol ethers and aryl aldehydes under potassium tert-butoxide (t-BuOK) catalysis. For the target compound, the exo-cyclic enol ether precursor A (bearing a tert-butyl group) reacts with benzaldehyde (B ) in toluene at 110°C (Scheme 1). The reaction proceeds via a tandem nucleophilic addition and β-elimination, forming the dihydroisobenzofuran core.
Scheme 1 :
$$ \text{A (tert-butyl-substituted enol ether)} + \text{B (benzaldehyde)} \xrightarrow{\text{t-BuOK, 18-crown-6}} \text{trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran} $$
Key parameters influencing yield and stereoselectivity:
Stereochemical Control
The trans configuration arises from the anti-periplanar geometry during β-elimination. Computational studies suggest that steric repulsion between the tert-butyl and phenyl groups enforces a staggered conformation in the transition state, favoring the trans isomer. Yield optimization trials (Table 1) demonstrate that toluene achieves an 81% isolated yield with >95% trans selectivity.
Table 1 : Optimization of Reaction Conditions for Trans Isomer Synthesis
| Entry | Solvent | Additive | Temp (°C) | Yield (%) | trans:cis |
|---|---|---|---|---|---|
| 1 | Toluene | 18-Crown-6 | 110 | 81 | 95:5 |
| 2 | DMF | None | 110 | 68 | 85:15 |
| 3 | MeCN | 18-Crown-6 | 110 | 72 | 90:10 |
Radical-Mediated Cyclization of Biphenyl Precursors
Allylic Oxidation Strategy
Building on the work of Li et al., a radical pathway enables the introduction of oxygenated functionalities. While the target compound lacks an oxygenated group, this method provides insights into tert-butyl group installation. Starting from 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol , silylation with tert-butyldiphenylsilyl chloride introduces a sterically hindered protecting group. Subsequent allylic oxidation with N-bromosuccinimide (NBS) and AIBN generates a ketone intermediate, which undergoes reductive alkylation to install the phenyl group.
Limitations and Adaptations
This route requires multiple protection/deprotection steps, reducing overall efficiency (yield: 75% after three steps). Modifications substituting the silyl group with a direct tert-butyl moiety via Friedel-Crafts alkylation are under investigation.
Comparative Analysis of Methodologies
Table 2 : Advantages and Limitations of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Limitations
- Lumping Strategy Relevance: While Compound A shares structural similarities with Compounds B–D, lumping them into a single surrogate for computational modeling (as in climate-related aerosol studies ) is inadvisable. Minor substituent changes (e.g., tert-butyl vs. methyl, fluorophenyl vs. phenyl) drastically alter reactivity and phase behavior .
- Knowledge Gaps: Experimental data on Compound A’s photostability and biodegradability remain sparse. Comparative studies with ortho-substituted analogs are also lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
